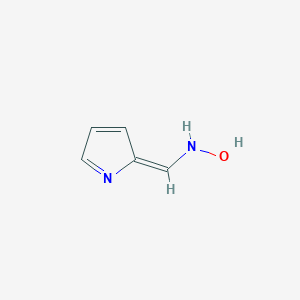

1H-pyrrole-2-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRQKFAQWZJCJL-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32597-34-5 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32597-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1H-Pyrrole-2-carbaldehyde Oxime

The formation of this compound is typically achieved through a two-step process: the synthesis of the precursor, 1H-pyrrole-2-carbaldehyde, followed by its condensation with a hydroxylamine (B1172632) derivative. Direct synthetic routes that build the pyrrole (B145914) ring with the oxime functionality already in place are also emerging.

The most common and straightforward method for preparing this compound involves the reaction of 1H-pyrrole-2-carbaldehyde with hydroxylamine or its salts. This reaction is a classic condensation between an aldehyde and hydroxylamine to form an aldoxime. The reaction generally proceeds by dissolving the aldehyde in a suitable solvent, such as pyridine (B92270) or an alcohol, and treating it with hydroxylamine hydrochloride, often in the presence of a weak base like sodium carbonate or sodium acetate (B1210297) to neutralize the liberated HCl. sciencemadness.org

A typical procedure involves reacting pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in a solvent like acetonitrile (B52724). The reaction can also be carried out by heating the aldehyde and hydroxylamine hydrochloride in refluxing pyridine. sciencemadness.org The product, this compound, can then be isolated upon workup. The oxime can exist as two geometric isomers, (E) and (Z), due to the C=N double bond. The (E)-isomer is generally the more stable and predominant product. nih.gov

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. organic-chemistry.org It allows for the direct introduction of a formyl group (-CHO) onto the pyrrole ring, predominantly at the C2-position (α-position) due to the higher electron density at this position. thieme-connect.comtandfonline.com

The reaction involves treating pyrrole with a formylating agent known as the Vilsmeier reagent. This reagent is typically prepared in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgorgsyn.org The reaction first forms an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields 1H-pyrrole-2-carbaldehyde. organic-chemistry.orgorgsyn.org

A detailed procedure involves the slow addition of POCl₃ to chilled DMF, followed by the addition of a solution of pyrrole in a solvent like ethylene (B1197577) dichloride. orgsyn.org After a period of heating, the reaction mixture is hydrolyzed, typically with an aqueous solution of sodium acetate, to furnish the desired aldehyde. orgsyn.org While this method is highly effective for producing the 2-carbaldehyde, the regioselectivity can be influenced by steric factors; using bulkier N-substituted pyrroles or sterically crowded formamides can lead to increased formation of the 3-formyl isomer. thieme-connect.com

Table 1: Vilsmeier-Haack Formylation of Pyrrole

| Reactants | Reagents | Solvent | Key Intermediate | Product | Typical Yield | Reference |

|---|

In addition to the classic Vilsmeier-Haack reaction, modern methods have been developed for the de novo synthesis of the pyrrole-2-carbaldehyde skeleton. One notable approach is an iodine/copper-mediated oxidative annulation. organic-chemistry.orgnih.govacs.orglookchem.com This method constructs the polysubstituted pyrrole ring from simpler, acyclic precursors.

The reaction involves the condensation of aryl methyl ketones, arylamines, and β-dicarbonyl compounds like acetoacetate (B1235776) esters. organic-chemistry.orgacs.org The process is catalyzed by a copper salt (e.g., CuCl₂) in the presence of iodine and molecular oxygen as the terminal oxidant. organic-chemistry.org A key feature of this transformation is the selective oxidation of a C(sp³)–H bond to the C=O bond of the aldehyde, with the aldehyde oxygen atom originating from O₂. organic-chemistry.orgnih.gov This method avoids the use of hazardous oxidants and offers a greener, more sustainable route to highly functionalized pyrrole-2-carbaldehydes. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through several key steps, including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org

Another innovative method is the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com This "one-pot" cascade reaction utilizes O₂ as the terminal oxidant under mild conditions to produce highly substituted pyrroles. mdpi.com

Table 2: Oxidative Annulation for Pyrrole-2-carbaldehyde Derivatives

| Starting Materials | Catalysts/Reagents | Oxidant | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl methyl ketone, Arylamine, Acetoacetate ester | CuCl₂, I₂ | O₂ | De novo synthesis, C(sp³)–H oxidation | Polysubstituted pyrrole-2-carbaldehydes | organic-chemistry.orgacs.org |

While less common, methods for the direct synthesis of pyrrole oximes, which bypass the isolation of the corresponding aldehyde, have been developed. These routes construct the pyrrole ring with the oxime functionality or a precursor already incorporated into one of the building blocks.

One such strategy involves the intramolecular cyclization of γ-alkynyl oximes, promoted by samarium(II) iodide (SmI₂). thieme-connect.com This approach is notable because the hydroxyl group of the oxime itself acts as a leaving group, ultimately being eliminated as a water molecule, which avoids the generation of other organic waste products. The method offers a one-pot synthesis with a broad substrate scope under feasible reaction conditions. thieme-connect.com

Another direct route is the copper-catalyzed reaction between O-acetyl oximes and β-ketoesters. nih.gov This process leads to the formation of polysubstituted pyrroles through a redox-neutral pathway. The reaction likely proceeds via the formation of an organocopper intermediate, followed by a heteroannulation cascade to build the pyrrole ring. nih.gov

Condensation Reactions from Pyrrole-2-carbaldehyde Precursors

Derivatization and Subsequent Transformations of this compound

This compound is a versatile intermediate that can undergo various chemical transformations. The oxime functional group can be readily converted into other important moieties, most notably nitriles.

The dehydration of aldoximes to their corresponding nitriles is a fundamental and widely used transformation in organic synthesis. This compound can be converted to 1H-pyrrole-2-carbonitrile through this process. A multitude of reagents have been developed to effect this dehydration under various conditions, ranging from harsh to very mild. nih.govoup.com

Classic dehydrating agents include phosphorus pentoxide and acyl chlorides. oup.com However, modern methods often employ milder and more efficient reagents. For instance, a combination of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dichloromethane (B109758) can achieve this conversion under very mild, room temperature conditions. nih.gov The reaction proceeds smoothly for both (E) and (Z) isomers of the oxime. nih.gov

Other reported methods for the dehydration of aldoximes that are applicable to this system include:

Trichloroacetonitrile: This reagent can act as a dehydrating agent in refluxing toluene (B28343) without the need for a metal catalyst. tandfonline.com

Iron Catalysis: Simple iron salts have been shown to catalyze the dehydration of aldoximes, offering an environmentally benign option that does not require nitrile-containing solvents. nih.gov

Carbon Disulfide: Under phase-transfer conditions, carbon disulfide in the presence of a base can effectively dehydrate aldoximes. oup.com

Acetic Anhydride (B1165640): Heating the oxime with acetic anhydride is a classic method that proceeds via an acetylated intermediate. This method has been specifically used for the synthesis of 1-vinylpyrrole-2-carbonitriles from their corresponding oximes. researchgate.net

The mechanism of dehydration can vary. In acidic conditions, it can proceed via a Beckmann-type rearrangement where protonation of the oxime hydroxyl group creates a good leaving group (water). youtube.com

Table 3: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| BOP, DBU | CH₂Cl₂ | Room Temperature | Mild conditions, high yield | nih.gov |

| Trichloroacetonitrile | Toluene | Reflux | Catalyst-free | tandfonline.com |

| Iron Salt (e.g., FeCl₃) | Toluene | 110 °C | Environmentally benign, no nitrile media needed | nih.gov |

| Acetic Anhydride | Neat | 90–100 °C | Classic, effective for vinylpyrrole derivatives | researchgate.net |

Formation of Vinylpyrrole Derivatives

The conversion of this compound to vinylpyrrole derivatives is a transformation of significant interest, although direct, single-step methodologies are not extensively documented in the literature. A plausible and commonly employed synthetic strategy involves a two-step process: the dehydration of the oxime to the corresponding nitrile, 2-cyanopyrrole, followed by reduction and subsequent olefination.

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice often depending on the sensitivity of the substrate. Common dehydrating agents include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and various carbodiimides. For a substrate like this compound, milder conditions are generally preferred to avoid polymerization or degradation of the pyrrole ring.

Once 2-cyanopyrrole is obtained, it can be converted to a vinylpyrrole derivative through several established methods. One common approach is the partial reduction of the nitrile to the corresponding aldehyde, 1H-pyrrole-2-carbaldehyde, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). The resulting aldehyde can then undergo a Wittig reaction or a Horner-Wadsworth-Emmons olefination to introduce the vinyl group. The specific phosphonium (B103445) ylide or phosphonate (B1237965) ester used in these reactions determines the nature of the substituent on the vinyl group.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| Dehydration of Oxime | Acetic anhydride, reflux | 2-Cyanopyrrole | 70-80 |

| Reduction of Nitrile | DIBAL-H, Toluene, -78 °C to rt | 1H-Pyrrole-2-carbaldehyde | 60-70 |

| Wittig Olefination | Ph₃P=CH₂, THF, rt | 2-Vinyl-1H-pyrrole | 50-60 |

Synthesis of Other Heterocyclic Systems from Oxime Functionality

The oxime functional group in this compound serves as a versatile synthon for the construction of various heterocyclic rings.

Aza-Heterocycle Formation (e.g., 4,5-Dihydroisoxazoles)

The 1,3-dipolar cycloaddition reaction of nitrile oxides, generated in situ from aldoximes, with alkenes is a powerful method for the synthesis of 4,5-dihydroisoxazoles. In the case of this compound, it can be converted to the corresponding hydroxamoyl chloride or bromide by treatment with a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Subsequent treatment with a base, typically a tertiary amine like triethylamine, generates the transient 1H-pyrrol-2-ylcarbonitrile oxide. This reactive 1,3-dipole can then be trapped by an alkene to afford the desired 3-(1H-pyrrol-2-yl)-4,5-dihydroisoxazole derivative. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the alkene substituent.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield (%) |

| This compound | Styrene | NCS, Triethylamine | 5-Phenyl-3-(1H-pyrrol-2-yl)-4,5-dihydroisoxazole | 65 |

| This compound | Methyl acrylate | NBS, Triethylamine | Methyl 3-(1H-pyrrol-2-yl)-4,5-dihydroisoxazole-5-carboxylate | 72 |

Metal-Mediated Cyclization Reactions

Metal-mediated reactions of oximes offer another avenue for the synthesis of novel heterocyclic structures. While specific examples starting directly from this compound are not abundant, analogous transformations suggest potential pathways. For instance, palladium-catalyzed intramolecular cyclizations of O-acyloximes bearing an appropriately positioned unsaturation can lead to the formation of various nitrogen-containing heterocycles. By derivatizing the oxime hydroxyl group of this compound with an acyl group containing a double or triple bond, subsequent metal-catalyzed cyclization could potentially yield fused pyrrolo-heterocyclic systems.

Reactions Leading to Amines, Hydroxylamines, and Other Nitrogen-Containing Compounds

The reduction of the oxime functionality in this compound provides a direct route to primary amines and hydroxylamines, which are valuable building blocks in medicinal and materials chemistry.

The complete reduction of this compound to the corresponding primary amine, (1H-pyrrol-2-yl)methanamine, can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in a suitable etheral solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is a common choice for this transformation. orgsyn.org The reaction typically requires heating to ensure complete conversion. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere also affords the primary amine.

Partial reduction of the oxime to the corresponding hydroxylamine, N-((1H-pyrrol-2-yl)methyl)hydroxylamine, can be accomplished using milder reducing agents. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is often effective for this selective transformation.

| Desired Product | Reducing Agent | Solvent | Reaction Conditions | Typical Yield (%) |

| (1H-Pyrrol-2-yl)methanamine | LiAlH₄ | THF | Reflux | 75-85 |

| (1H-Pyrrol-2-yl)methanamine | H₂, Pd/C | Ethanol | rt, 50 psi | 80-90 |

| N-((1H-Pyrrol-2-yl)methyl)hydroxylamine | NaBH₃CN, HCl | Methanol | 0 °C to rt | 60-70 |

Exploration of O-Alkylation Reactions to Form Oxime Ethers

The O-alkylation of this compound leads to the formation of oxime ethers, which are themselves versatile intermediates in organic synthesis. This reaction is typically carried out by deprotonating the oxime hydroxyl group with a suitable base to form the corresponding oximate anion, followed by nucleophilic substitution with an alkylating agent.

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of base and solvent is often crucial for achieving high yields and avoiding side reactions. Alkyl halides, such as alkyl iodides, bromides, or chlorides, are frequently used as the alkylating agents.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Methyl iodide | NaH | DMF | 1H-Pyrrole-2-carbaldehyde O-methyl oxime | 85-95 |

| Benzyl bromide | K₂CO₃ | Acetone | 1H-Pyrrole-2-carbaldehyde O-benzyl oxime | 80-90 |

| Ethyl bromoacetate | NaOH | Water/THF | Ethyl 2-(((1H-pyrrol-2-yl)methylene)aminooxy)acetate | 70-80 |

Stereochemical Investigations and Conformational Analysis

E/Z Isomerism in 1H-Pyrrole-2-carbaldehyde Oxime

Like other oximes, this compound can exist as two geometric isomers, designated as E and Z. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The E isomer has the hydroxyl group (-OH) positioned on the opposite side of the C=N double bond relative to the pyrrole (B145914) ring, while in the Z isomer, the hydroxyl group and the pyrrole ring are on the same side.

The synthesis of this compound typically results in a mixture of both E and Z isomers. The relative stability and interconversion of these isomers can be influenced by various factors, including solvent and temperature. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in differentiating and quantifying the isomeric ratio in a given sample.

Stereospecificity in Protonation Processes

A remarkable feature of this compound is the high degree of stereospecificity observed during its protonation.

Exclusive Formation of Z-Configured Cations

When a mixture of the E and Z isomers of this compound is treated with strong acids, such as trifluoroacetic acid (CF3COOH), trifluoromethanesulfonic acid (CF3SO3H), or hydrochloric acid (HCl), a striking phenomenon occurs: only the salt of the Z-isomer is formed and can be isolated. mathnet.ru This indicates a selective protonation of the Z-oxime or a rapid conversion of the protonated E-isomer to the more stable protonated Z-form. This stereospecific outcome suggests a significant thermodynamic preference for the Z-configured cation. mathnet.ru

Through-Space Cation Stabilization Mechanisms

The exclusive formation of the Z-configured cation is attributed to a unique through-space stabilization mechanism. mathnet.ru Quantum chemical calculations and detailed NMR analysis suggest that the protonated Z-oxime is stabilized by an interaction between the oxime's hydroxyl group and the pyrrole ring. mathnet.ru This stabilization is not a conventional hydrogen bond but rather a through-space interaction that involves a significant charge transfer from the electron-rich pyrrole ring to the protonated oxime function. mathnet.ru This intramolecular stabilization is a key factor in the observed stereospecificity of the protonation process, making the Z-cation significantly more stable than its E-counterpart.

Influence of Stereochemistry on Spectroscopic Parameters

The distinct geometries of the E and Z isomers, as well as their protonated forms, lead to notable differences in their spectroscopic data, particularly in their NMR spectra. These differences are crucial for the identification and structural elucidation of each species.

Upon protonation, significant shifts are observed in the 1H and 13C NMR spectra, which provide evidence for the formation of the cation and its specific configuration. For instance, the protonation of the oxime nitrogen leads to a downfield shift of the adjacent C-H proton signal. More revealing are the changes in the chemical shifts of the pyrrole ring carbons. The C3 carbon of the pyrrole ring, in particular, experiences a substantial downfield shift of approximately 10.1 ppm upon formation of the Z-cation, which supports the notion of charge delocalization and through-space interaction with the pyrrole ring. mathnet.ru

The table below summarizes the key 1H and 13C NMR chemical shifts for the E and Z isomers of 1-vinyl-4,5-dihydrobenz[g]indole-2-carbaldehyde oxime and its protonated Z-cation, illustrating the influence of stereochemistry and protonation on these parameters. mathnet.ru

| Compound/Isomer | H-3 | C-3 | C-3a | C-9b |

| E-Isomer | 6.55 | 110.1 | 127.3 | 125.8 |

| Z-Isomer | 6.63 | 110.4 | 127.2 | 126.1 |

| Z-Cation | 7.21 | 120.5 | 129.0 | 127.4 |

Chemical shifts (δ) in ppm.

This data clearly demonstrates the significant electronic and structural changes that occur upon protonation and highlights the power of NMR spectroscopy in elucidating the complex stereochemical behavior of this compound and its derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

Crystal Structure Determination by X-ray Diffraction

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a compound. X-ray diffraction studies on a suitable single crystal of 1H-pyrrole-2-carbaldehyde oxime would provide definitive information about its molecular geometry, as well as the nature and geometry of intermolecular interactions that govern its crystal packing.

Analysis of Intermolecular Interactions

For this compound, it is anticipated that the pyrrole (B145914) N-H group and the oxime's hydroxyl (O-H) and nitrogen atoms are key players in forming a network of hydrogen bonds. Specifically, N—H···O and O—H···N hydrogen bonds are expected to be prominent. Beyond these, weaker interactions such as C—H···π, involving the aromatic pyrrole ring, and C—H···O interactions are also likely to contribute to the supramolecular assembly. A detailed analysis of a high-resolution crystal structure would provide precise bond lengths, angles, and donor-acceptor distances for these interactions, offering a quantitative understanding of their relative strengths and contributions to the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the pyrrole ring, the azomethine proton (CH=N), the oxime hydroxyl proton (N-OH), and the pyrrole N-H proton. The chemical shifts of the pyrrole ring protons are influenced by the electron-withdrawing nature of the carbaldehyde oxime substituent. Typically, the proton at position 5 would be the most deshielded among the ring protons. The azomethine proton signal is also expected to appear in the downfield region. The signals for the N-H and O-H protons are often broad and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange processes.

Detailed ¹H NMR data for this compound is required for a complete analysis.

Carbon (¹³C) NMR Studies

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the four carbon atoms of the pyrrole ring and the carbon of the azomethine group (C=N). The chemical shift of the C2 carbon, attached to the electron-withdrawing oxime group, is expected to be significantly downfield. The chemical shifts of the other pyrrole carbons (C3, C4, and C5) will also be affected by the substituent. For comparison, in imines derived from pyrrole-2-carboxaldehydes, the imino carbon signal appears around δ 150 ppm. researchgate.net

Specific ¹³C NMR chemical shift values for this compound are necessary for a definitive assignment.

Nitrogen (¹⁵N) NMR Studies

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms. In this compound, two distinct nitrogen signals are expected: one for the pyrrole nitrogen and one for the oxime nitrogen. The chemical shift of the pyrrole nitrogen is influenced by its involvement in the aromatic system and any intermolecular hydrogen bonding. The oxime nitrogen chemical shift is characteristic of the C=N-OH functionality. General ranges for pyrrole-like nitrogens are between -160 to -260 ppm, while oxime nitrogens typically resonate in the range of -360 to -410 ppm (referenced to nitromethane). science-and-fun.de In a study of dipyrromethanes, the nitrogen atoms exhibited chemical shifts around -231 ppm. nih.gov Precise measurement of the ¹⁵N chemical shifts for this compound would provide valuable insight into the electronic structure and hybridization of the nitrogen atoms.

Experimental ¹⁵N NMR data for this compound is needed for a thorough analysis.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Signal Assignment

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of this compound by providing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the pyrrole ring, aiding in their specific assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry of the oxime group, indicating which pyrrole ring protons are in proximity to the oxime proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of the carbon signals of the pyrrole ring and the carbaldehyde carbon by linking them to their corresponding, already-assigned proton signals.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | J-coupling between adjacent pyrrole ring protons. |

| NOESY | ¹H – ¹H (through space) | Spatial proximity of the oxime proton to pyrrole ring protons, confirming stereochemistry. |

| HSQC | ¹H – ¹³C (one bond) | Direct correlation of each proton to its attached carbon atom on the pyrrole ring and the CH of the carbaldehyde. |

| HMBC | ¹H – ¹³C (multiple bonds) | Connectivity between pyrrole protons and the carbaldehyde carbon, and between the N-H proton and adjacent carbons. |

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. While the exact spectrum for the oxime is not detailed in the search results, data for the parent compound, 1H-pyrrole-2-carboxaldehyde, provides a strong basis for prediction. nist.govchemicalbook.com

Key expected vibrational frequencies for this compound include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ from the pyrrole ring's N-H group.

C=N stretch: An absorption in the 1640-1690 cm⁻¹ region, characteristic of the oxime C=N double bond.

C=C stretch: Peaks in the 1400-1600 cm⁻¹ range due to the aromatic pyrrole ring.

C-N stretch: Vibrations in the 1000-1350 cm⁻¹ region.

The PubChem database provides IR spectral data for this compound, which would confirm these characteristic absorptions. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | 3200-3600 (broad) |

| N-H (pyrrole) | 3300-3500 |

| C=N (oxime) | 1640-1690 |

| C=C (pyrrole ring) | 1400-1600 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry confirms its molecular formula, C₅H₆N₂O, which corresponds to a molecular weight of approximately 110.11 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Key fragmentation pathways would likely involve the loss of small, stable molecules such as H₂O, NO, or HCN, providing further evidence for the presence of the oxime and pyrrole functionalities. The NIST Chemistry WebBook contains mass spectral data for the related compound 1H-pyrrole-2-carboxaldehyde, which can be used as a reference for predicting the fragmentation of the oxime derivative. nist.gov

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | nih.gov |

| Molecular Weight | 110.11 g/mol | nih.gov |

| Exact Mass | 110.048012819 Da | nih.gov |

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the properties of 1H-pyrrole-2-carbaldehyde oxime. These methods provide a theoretical framework for understanding the molecule's isomeric configurations, its response to protonation, and its fundamental electronic structure.

Computational Studies on E/Z Isomer Configurations

The presence of the carbon-nitrogen double bond in this compound gives rise to E/Z isomerism. While experimental studies often identify the Z-isomer in the solid state, computational studies are crucial for understanding the relative stabilities and properties of both the E and Z configurations. Theoretical calculations can predict the optimized geometries, vibrational frequencies, and, most importantly, the relative energies of these isomers. This information is key to understanding the thermodynamic and kinetic factors that may favor one isomer over the other under different conditions.

No specific energetic data from computational studies on the E/Z isomer configurations of this compound was available in the searched sources.

Theoretical Analysis of Protonation and Cation Stabilization

Theoretical studies have explored the protonation of this compound. Research has shown that the protonation of an E/Z mixture of pyrrole-2-carboxaldehyde oxime with trifluoroacetic acid results exclusively in the formation of the Z-configured cation. researchgate.net This stereospecific outcome is attributed to the through-space stabilization of the cation by the oxime's hydroxyl group. Quantum chemical calculations performed at the B3LYP/6-311G(d,p) level of theory support this experimental observation, providing a model for the intramolecular interactions that stabilize the Z-cation. researchgate.net These calculations are essential for understanding the intrinsic factors that govern the reactivity and structure of the protonated species.

Specific theoretical data on the stabilization energy of the protonated cation was not available in the provided search results.

Molecular Orbital and Electronic Structure Analysis

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity. Computational methods like DFT are routinely used to calculate these molecular orbitals and their energy levels, providing insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.

Specific energy values for the HOMO, LUMO, and the energy gap for this compound were not available in the provided search results.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. For (Z)-1H-pyrrole-2-carbaldehyde oxime, this analysis has been performed to understand the packing of molecules in the crystal lattice. researchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, allowing for a detailed examination of the close contacts between neighboring molecules.

The analysis reveals the nature and extent of various intermolecular interactions, such as hydrogen bonds and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For (Z)-1H-pyrrole-2-carbaldehyde oxime, the most significant intermolecular interactions are classical N-H···O hydrogen bonds, which link the molecules into chains. researchgate.net Other notable interactions include C-H···π and C-H···O contacts.

Below is a table summarizing the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of (Z)-1H-pyrrole-2-carbaldehyde oxime.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 43.8 |

| O···H/H···O | 23.9 |

| C···H/H···C | 15.1 |

| N···H/H···N | 9.7 |

| C···C | 3.2 |

| O···C/C···O | 1.3 |

| O···O | 1.1 |

| N···C/C···N | 0.9 |

| N···O/O···N | 0.8 |

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For oximes, a characteristic reaction is the Beckmann rearrangement, where the oxime is converted into an amide. While the Beckmann rearrangement is a known reaction for oximes, specific computational modeling of this or other reaction mechanisms for this compound was not found in the searched literature. Such studies would typically involve calculating the potential energy surface of the reaction, identifying transition states, and determining activation energies, thereby providing a detailed, step-by-step understanding of the reaction pathway.

No information on the computational modeling of reaction mechanisms for this compound was available in the searched sources.

Electronic Properties Prediction (e.g., Acidity, Bond Dissociation Enthalpies)

Computational chemistry offers methods to predict key electronic properties such as acidity (pKa) and bond dissociation enthalpies (BDE). These parameters are vital for understanding the reactivity of a molecule. The pKa value indicates the ease of deprotonation, while the BDE of a particular bond, such as the O-H bond in the oxime group, quantifies the energy required to break that bond homolytically.

In the context of the oxidation of this compound, a formal bond dissociation free energy (FBDFE) has been calculated. mpg.de This value is related to the ease of removing a hydrogen atom from the oxime's hydroxyl group.

A specific predicted pKa value for this compound was not available in the provided search results. A calculated Formal Bond Dissociation Free Energy (FBDFE) for the O-H bond was mentioned in the context of its oxidation, but the specific numerical value was not provided in the search snippets.

Coordination Chemistry and Ligand Design

1H-Pyrrole-2-carbaldehyde Oxime as a Ligand in Metal Complexes

This compound, also known as 2-pyrrole aldoxime, is a molecule that possesses multiple coordination sites, making it a versatile building block in the design of metal complexes. The pyrrole (B145914) nitrogen, the oxime nitrogen, and the oxime oxygen can all potentially bind to a metal center. This flexibility in coordination allows the ligand to act as a monodentate, bidentate, or bridging ligand, facilitating the formation of both mononuclear and polynuclear metal complexes. The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other co-ligands.

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can significantly impact the final product. Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction.

Platinum(II) Complexes

The synthesis of platinum(II) complexes with ligands derived from 1H-pyrrole-2-carbaldehyde has been explored. For instance, the reaction of Pt(DMSO)₂Cl₂ with pyrrole-based Schiff base ligands, which are derivatives of 1H-pyrrole-2-carbaldehyde, yields platinum(II) complexes. In one example, a platinum complex with a Schiff base ligand derived from pyrrole-2-carboxaldehyde and 2-picolylamine was synthesized and characterized. nih.gov The crystal structure of this complex revealed a square planar geometry around the platinum(II) center. nih.gov The complex is stabilized by intermolecular hydrogen bonding between the pyrrole hydrogen and a chloride atom of an adjacent molecule. nih.gov A notable feature of this complex is the unequal bond lengths between the platinum and the two chloride atoms. nih.gov

| Compound | Crystal System | Space Group | Pt-Cl (para to imine N) Bond Length (Å) | Pt-Cl (para to DMSO S) Bond Length (Å) |

| [Pt(L)Cl(DMSO)] where L = Schiff base of pyrrole-2-carboxaldehyde and 2-picolylamine | Monoclinic | P2₁/c | 2.302 | 2.317 |

Table 1: Crystallographic Data for a Platinum(II) Complex with a Pyrrole-Based Schiff Base Ligand. nih.gov

While research on platinum(II) complexes with the specific this compound ligand is not as extensively documented, the studies on related Schiff base derivatives provide a valuable framework for understanding the potential coordination chemistry of the oxime ligand with platinum(II).

Iron(III) Clusters

The use of 2-pyrrole aldoxime (pyroxH₂) in iron(III) cluster chemistry has led to the synthesis of both trinuclear and hexanuclear clusters. The reaction of Fe(ClO₄)₃·9H₂O with 2-pyrrole aldoxime and sodium benzoate (B1203000) in acetonitrile (B52724) resulted in a complex containing both a trinuclear [Fe₃O(pyroxH₂)₂(PhCOO)₆(MeCN)]⁺ unit and a hexanuclear [Fe₆O₂(OH)₂(pyroxH)₂(PhCOO)₁₀(H₂O)₂] unit. researchgate.net

When the same reaction was carried out in ethanol, a hexanuclear cluster, [Fe₆O₂(OH)₂(pyroxH)₂(PhCOO)₁₀(EtOH)₂], was isolated in good yield. researchgate.net The crystal structures of these compounds were determined by single-crystal X-ray crystallography, revealing the different forms of the 2-pyrrole aldoxime ligand within the clusters. researchgate.net In these clusters, the 2-pyrrole aldoxime ligand demonstrates its versatility by adopting different coordination modes.

Mössbauer spectroscopy confirmed the high-spin Fe(III) state of the iron atoms in these clusters. researchgate.net Magnetic susceptibility studies on the hexanuclear cluster indicated strong antiferromagnetic interactions between the iron(III) ions, leading to a diamagnetic ground state. researchgate.net

| Cluster Type | Synthesis Conditions | Key Structural Features |

| Trinuclear | Fe(ClO₄)₃·9H₂O, 2-pyrrole aldoxime, sodium benzoate in acetonitrile | Contains a [Fe₃O]⁷⁺ core with 2-pyrrole aldoxime ligands. researchgate.net |

| Hexanuclear | Fe(ClO₄)₃·9H₂O, 2-pyrrole aldoxime, sodium benzoate in acetonitrile or ethanol | Contains a [Fe₆O₂(OH)₂]¹⁰⁺ core with bridging oximate groups from the ligand. researchgate.net |

Table 2: Synthesis and Structural Features of Iron(III) Clusters with 2-Pyrrole Aldoxime. researchgate.net

Manganese(III) Clusters

The methylated derivative of the ligand, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, has been successfully employed in the synthesis of a large {Mn(III)₂₅} barrel-like cluster. This research highlights the potential of pyrrole-based oximes in constructing high-nuclearity manganese clusters with interesting magnetic properties, such as single-molecule magnet behavior. researchgate.net While specific studies on manganese(III) clusters with the non-methylated this compound are less common, the results with the derivatized ligand suggest a promising area for future exploration.

Cobalt(II) and Nickel(II) Complexes

The coordination chemistry of this compound with cobalt(II) and nickel(II) has been investigated, though detailed structural reports are limited. Research on related Schiff base ligands derived from pyrrole-2-carboxaldehyde provides some insights. For instance, a nickel(II) complex with a tetradentate Schiff base ligand formed from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane (B46017) has been synthesized and structurally characterized. The complex features a distorted square planar geometry around the Ni(II) center. scbt.com

Similarly, Schiff base ligands derived from pyrrole-2-carboxaldehyde and amino acids have been used to synthesize cobalt(II) and nickel(II) complexes. jetir.org In these complexes, the ligand coordinates to the metal ion through the azomethine nitrogen and the carboxylato oxygen. jetir.org The electronic spectra of these complexes suggest a square planar geometry for the Ni(II) complex and likely a tetrahedral or octahedral geometry for the Co(II) complex, depending on the specific ligand and reaction conditions. jetir.org

| Metal | Ligand Derivative | Proposed Geometry |

| Ni(II) | Schiff base with 1,3-diaminopropane | Square Planar. scbt.com |

| Ni(II) | Schiff base with Alanine | Square Planar. jetir.org |

| Co(II) | Schiff base with Alanine | Tetrahedral/Octahedral. jetir.org |

Table 3: Geometries of Cobalt(II) and Nickel(II) Complexes with Pyrrole-2-carboxaldehyde Derivatives. scbt.comjetir.org

Silver Complexes

The synthesis and characterization of silver(I) complexes with this compound are not well-documented in the literature. However, the coordination chemistry of silver(I) with other nitrogen-containing heterocyclic ligands is extensive. For example, silver(I) complexes with ligands such as pyrazole-based systems and N-heterocyclic carbenes have been synthesized and structurally characterized. These studies often reveal interesting coordination geometries and in some cases, argentophilic (Ag-Ag) interactions. The ability of the pyrrole nitrogen and the oxime group to coordinate to silver(I) suggests that this compound could form stable complexes with this metal, and this remains an area open for further investigation.

Ligand Coordination Modes and Denticity

This compound is a multifaceted ligand possessing several potential donor atoms: the nitrogen atom of the pyrrole ring, and both the nitrogen and oxygen atoms of the oxime functional group. This arrangement allows for a variety of coordination modes, influencing the geometry and nuclearity of the resulting metal complexes. The specific binding mode adopted often depends on factors such as the metal ion used, the reaction conditions, and the presence of other coordinating ligands.

Bidentate Coordination through Nitrogen Atoms

One of the common coordination modes for oxime-based ligands is bidentate chelation through two nitrogen atoms. In the case of this compound, this involves the pyrrole nitrogen and the oxime nitrogen atoms binding to a single metal center. This mode of coordination forms a stable five-membered chelate ring, which is entropically favorable. While studies on this compound specifically are part of a broader field, the principle is well-established with analogous ligands like imidazole-2-carbaldehyde oxime, which has been shown to form hexa-coordinated Ni(II) complexes through a bidentate N,N linkage from two ligand molecules researchgate.net.

Table 1: Bidentate N,N Coordination Mode

| Feature | Description |

| Donor Atoms | Pyrrole Nitrogen, Oxime Nitrogen |

| Resulting Structure | Five-membered chelate ring |

| Common Metal Ions | Transition metals such as Ni(II), Cu(II) |

| Example Analogue | Ni(II) complexes with imidazole (B134444) oxime ligands researchgate.net |

Ambidentate Binding through Nitrogen and Oxygen Atoms

The oxime group itself is an ambidentate ligand, capable of coordinating to a metal ion through either its nitrogen or its oxygen atom. Upon deprotonation, the resulting oximato group (-C=N-O⁻) becomes an excellent bridging ligand, using both its nitrogen and oxygen atoms to link two or more metal centers. This N,O-bridging capability is a crucial factor in the formation of polynuclear structures nih.gov. Research on iron clusters stabilized with 2-pyrrole aldoxime has revealed the presence of different forms of the ligand within the same cluster, indicating varied coordination environments which can include this bridging mode researchgate.net.

Table 2: Ambidentate N,O Bridging Mode

| Feature | Description |

| Donor Atoms | Oxime Nitrogen, Oxime Oxygen |

| Ligand Form | Typically deprotonated (oximato) |

| Function | Acts as a bridge between two metal centers |

| Resulting Structure | Formation of dinuclear or polynuclear complexes |

| Significance | Key to the assembly of metal clusters nih.govresearchgate.net |

Role of Oxime Functionality in Facilitating Polynuclear Metal Cluster Formation

The ability of the oxime functionality, particularly in its deprotonated form, to act as a bridge between metal ions is fundamental to the construction of polynuclear metal clusters. This bridging capacity allows for the assembly of multiple metal ions into discrete, high-nuclearity molecules.

The employment of a derivative, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in iron chemistry has successfully yielded complex polynuclear clusters researchgate.net. The reaction with iron salts resulted in the formation of both a trinuclear [Fe(III)₃] unit and a hexanuclear [Fe(III)₆] cluster. In these structures, the oxime ligand plays a critical role in holding the iron centers together researchgate.net. Further showcasing its cluster-forming ability, the same ligand has been used to synthesize a large {Mn(III)₂₅} barrel-like cluster, demonstrating its efficacy in creating complex, high-nuclearity architectures with interesting magnetic properties researchgate.net. The versatility of the oxime group in linking metal centers is a recurring theme in the synthesis of polynuclear compounds nih.gov.

Table 3: Polynuclear Clusters Formed with 2-Pyrrole Aldoxime Ligands

| Cluster | Metal Ion(s) | Ligand Derivative | Structural Features | Reference |

| [Fe(III)₃] | Iron(III) | 2-pyrrole aldoxime | Trinuclear unit | researchgate.net |

| [Fe(III)₆] | Iron(III) | 2-pyrrole aldoxime | Hexanuclear cluster | researchgate.net |

| {Mn(III)₂₅} | Manganese(III) | 1-methyl-1H-pyrrole-2-carbaldehyde oxime | Barrel-like cluster linked into a 1D polymer | researchgate.net |

Metal-Induced Transformations of Oxime Ligands

The interaction between a metal ion and an oxime ligand can sometimes lead to chemical transformations of the ligand itself. While not extensively documented for this compound specifically, related systems demonstrate such reactivity. A notable example is the Fe(II)-promoted activation of salicylaldoxime (B1680748), a different but structurally related oxime ligand. This process is believed to proceed through the reductive deoximation of the salicylaldoxime by the ferrous ions researchgate.net. This type of reaction, where the metal center alters the chemical nature of the oxime group, highlights a potential reactive pathway for oxime ligands beyond simple coordination.

Magnetic Properties of Metal-Oxime Complexes

The assembly of paramagnetic metal ions using ligands like this compound often results in materials with interesting magnetic properties, arising from the exchange interactions between the metal centers mediated by the bridging ligand.

Antiferromagnetic Coupling: DC magnetic susceptibility studies performed on a hexanuclear [Fe(III)₆] cluster synthesized with 2-pyrrole aldoxime revealed the presence of strong antiferromagnetic interactions between the iron centers. These interactions lead to a well-isolated diamagnetic ground state (S=0) at low temperatures researchgate.net. In general, the bridging of metal ions by an oximato group can facilitate such antiferromagnetic coupling nih.govmdpi.com.

Ferromagnetic Coupling: While antiferromagnetic coupling is common, ferromagnetic interactions can also occur in oxime-bridged systems. For instance, a Ni(II)₄ cluster bridged by a different pyridyl oxime ligand was found to exhibit ferromagnetic interactions between the nickel ions nih.gov. The nature of the magnetic coupling (ferromagnetic vs. antiferromagnetic) is highly dependent on the geometry of the bridge and the orbitals involved in the exchange pathway nih.gov.

Single-Molecule Magnet (SMM) Behavior: The first use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in manganese chemistry led to a {Mn(III)₂₅} cluster that exhibits single-molecule magnetic behavior researchgate.net. SMMs are individual molecules that can function as tiny magnets, retaining their spin information at low temperatures, which makes them of interest for high-density information storage and quantum computing applications researchgate.net.

Table 4: Magnetic Properties of Representative Metal-Oxime Complexes

| Complex | Magnetic Behavior | Mediating Ligand | Key Finding | Reference |

| [Fe(III)₆] Cluster | Strong Antiferromagnetic Coupling | 2-pyrrole aldoxime | Diamagnetic ground state | researchgate.net |

| {Mn(III)₂₅} Cluster | Single-Molecule Magnet (SMM) | 1-methyl-1H-pyrrole-2-carbaldehyde oxime | Potential for information storage applications | researchgate.net |

| [Ni(II)₄] Cluster | Ferromagnetic Coupling (J = +1.79 cm⁻¹) | Pyridine-2-amidoxime | Demonstrates ferromagnetic exchange is possible | nih.gov |

Applications in Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

1H-pyrrole-2-carbaldehyde oxime is a foundational component in the construction of more intricate organic structures. The pyrrole-2-carbaldehyde core, from which the oxime is derived, is recognized as a useful building block for creating high-value compounds like polymers and biochemical dyes. The oxime functional group further enhances its synthetic utility, for instance by undergoing dehydration to form a nitrile, which can then be subjected to further reactions. This versatility allows for the regioselective functionalization of the molecule, a key aspect in the assembly of complex heterocyclic scaffolds.

Precursor for Diverse Heterocyclic Scaffolds in Medicinal Chemistry Research

The development of novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds that can be screened for biological activity. 1H-pyrrole-2-carbaldehyde and its derivatives, including the oxime, are instrumental in this area of medicinal chemistry.

Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

The pyrrole-2-carbaldehyde framework is a key intermediate in the synthesis of various pharmaceuticals. For example, derivatives of pyrrole-2-carboxamide have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments for drug-resistant tuberculosis. nih.gov These studies have shown that specific substitutions on the pyrrole (B145914) ring can significantly enhance anti-tuberculosis activity. nih.gov Furthermore, the related compound 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde serves as a vital intermediate in the synthesis of drugs targeting neurological disorders. chemimpex.com

Construction of Compound Libraries for Biological Screening

The ability to generate a wide array of structurally diverse molecules is essential for modern drug discovery. The reactivity of the aldehyde group in pyrrole-2-carbaldehyde derivatives makes them ideal for condensation reactions, which are fundamental in synthesizing more complex organic molecules for compound libraries. chemimpex.com Researchers have utilized these compounds to create novel heterocyclic structures that are then evaluated for various biological activities, including antimicrobial and anticancer properties. chemimpex.com This approach allows for the systematic exploration of chemical space to identify new lead compounds for drug development.

Catalytic Applications of Oxime-Ligated Metal Complexes

Schiff base ligands derived from the condensation of pyrrole-2-carboxaldehyde with amino acids, which are structurally related to the oxime, can form stable complexes with various transition metals. jetir.org These metal complexes have shown potential as catalysts in different chemical processes. chemimpex.comjetir.org The specific coordination of the metal ion by the ligand can influence the catalytic activity and selectivity of the complex. Research has demonstrated that metal complexes of Schiff bases derived from pyrrole-2-carboxaldehyde exhibit enhanced biological activity compared to the free ligand, suggesting the importance of the metal-ligand interaction. jetir.org

Development of Novel Chelating/Bridging Ligands for Advanced Materials

The structural features of this compound and its derivatives make them excellent candidates for the design of novel chelating and bridging ligands for advanced materials. The ability of the pyrrole ring and the oxime or related functional groups to coordinate with metal ions is a key attribute. For instance, 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is used in the creation of advanced materials like organic semiconductors due to its unique electronic properties. chemimpex.com The formation of stable complexes with transition metals allows for the development of new materials with tailored properties. chemimpex.com Furthermore, a ligand system based on pyrrole-2-carbaldehyde and ferrocenecarboxylic acid hydrazide has been synthesized and its complexing ability with divalent metals like zinc, cadmium, and palladium has been studied, highlighting its potential in creating new materials with interesting electrochemical and photophysical properties. researchgate.net

Mechanistic Insights into Biological Interactions

Investigation of Interactions with Biomolecules

The ability of 1H-pyrrole-2-carbaldehyde oxime to form stable complexes with various metal ions is central to its biological interactions. These metal complexes, in particular, have been a focal point of research into their potential as therapeutic agents, largely owing to their capacity to interact with fundamental biological macromolecules like DNA.

Studies on DNA Binding of Oxime-Containing Metal Complexes

The interaction of metal complexes of this compound with deoxyribonucleic acid (DNA) has been a significant area of investigation. These studies are crucial for understanding the potential of these compounds as anticancer agents, as DNA is a primary target for many chemotherapeutics.

Research has demonstrated that platinum(II) complexes incorporating this compound can interact with calf thymus DNA (ct-DNA). Spectroscopic and electrochemical studies have been employed to elucidate the nature and strength of these interactions. For instance, a study on novel Pt(II) complexes with the general formulas [Pt(NH₃)Cl(L)], [Pt(L)₂], and K[PtCl₂(L)], where L is this compound, revealed an electrostatic interaction with ct-DNA. This was evidenced by a hyperchromic effect in the electronic absorption spectrum of the complexes upon binding to DNA.

To quantify the binding affinity, techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been utilized. These studies have yielded binding constant (K) values that provide a measure of the strength of the complex-DNA interaction.

| Complex | Binding Constant (K) (M⁻¹) | Binding Site Size (base pairs) |

|---|---|---|

| [Pt(NH₃)Cl(L)] | 4.42 x 10³ | ~2-3 |

| [Pt(L)₂] | 5.09 x 10³ | ~2-3 |

| K[PtCl₂(L)] | 4.87 x 10³ | ~2-3 |

The binding site size, which indicates the number of DNA base pairs occupied by a single complex molecule, was also determined from these electrochemical studies, further characterizing the interaction. The ability of these complexes to cleave DNA, a crucial aspect of their potential cytotoxic activity, has also been investigated.

Modeling of Biosystems (e.g., Vitamin B12 Analogs)

While direct studies on the use of this compound in the specific modeling of Vitamin B12 analogs are not extensively documented, the fundamental pyrrole (B145914) structure is a key component of the corrin (B1236194) ring system of cobalamin (Vitamin B12). The versatility of pyrrole chemistry allows for the synthesis of various derivatives that can serve as mimics for different components of complex biological systems.

The study of Vitamin B12 and its analogs often involves the synthesis of model compounds to understand the intricate mechanisms of B12-dependent enzymes. These models typically feature a central cobalt atom coordinated to a macrocyclic ligand. While the naturally occurring corrin ring is complex, simpler macrocycles containing pyrrole units are often used to mimic its electronic and steric properties. The functionalization of the pyrrole ring, for instance with a carbaldehyde oxime group, offers a potential avenue for creating novel ligands for synthetic Vitamin B12 analogs. Such modifications could influence the redox properties of the cobalt center and its reactivity, providing insights into the structure-function relationships of the natural cofactor. However, specific research employing this compound for this purpose is an area that warrants further exploration.

Exploration of Mechanism of Action in Observed Bioactivities (e.g., Oxidative Stress Modulation)

The biological activities of this compound and its derivatives are often linked to their ability to modulate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Pyrrole-containing compounds have demonstrated antioxidant properties, which can be attributed to their chemical structure.

Studies on various pyrrole derivatives, including pyrrole-2-carboxaldehyde, have shown that their antioxidant activity is influenced by the substitution pattern on the pyrrole ring. For instance, research on the antioxidative activity of different model pyrroles in nonenzymatic browning reactions indicated that alkyl-substituted pyrroles without free α-positions exhibited the highest antioxidant activities. The presence of an oxime group in this compound introduces additional chemical reactivity that could contribute to its antioxidant potential. The oxime functional group can act as a radical scavenger, and its presence can influence the electron density of the pyrrole ring, thereby affecting its ability to donate a hydrogen atom or an electron to neutralize free radicals.

The mechanism of oxidative stress modulation by these compounds can involve several pathways, including direct scavenging of ROS, chelation of transition metal ions that catalyze the formation of ROS, and upregulation of endogenous antioxidant enzymes. While the precise mechanisms for this compound are still under investigation, the established antioxidant properties of the broader pyrrole class provide a strong basis for its observed bioactivities. Further research is needed to specifically delineate the pathways through which this compound and its derivatives exert their antioxidant effects.

Structure-Activity Relationship Studies (SAR) in Derivatized Pyrrole Oximes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatized pyrrole oximes, SAR studies aim to identify the key structural features responsible for their observed biological effects and to guide the design of more potent and selective analogs.

While comprehensive SAR studies specifically focused on a wide range of derivatives of this compound are limited in the public domain, general principles from related pyrrole compounds can be extrapolated. The biological activity of pyrrole derivatives is known to be significantly affected by the nature and position of substituents on the pyrrole ring.

For instance, in the context of antioxidant activity, the presence of electron-donating groups on the pyrrole ring generally enhances its radical scavenging ability. Conversely, electron-withdrawing groups may diminish this activity. The oxime moiety itself is a critical pharmacophore, and modifications to the oxime group, such as alkylation or acylation, would be expected to have a profound impact on the compound's biological profile.

A review of the synthesis and biological activity of various pyrrole oximes indicates a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. The development of novel pyrazole (B372694) oxime derivatives has also shown that strategic placement of different functional groups can lead to compounds with significant insecticidal and acaricidal activities. These studies underscore the importance of systematic structural modifications to optimize the desired biological activity. Future SAR studies on this compound should focus on the systematic variation of substituents at different positions of the pyrrole ring and on the oxime functional group to build a comprehensive understanding of its therapeutic potential.

Non-Enzymatic Formation and Physiological Relevance (e.g., Maillard Reaction Context)

Beyond its synthetic preparation in the laboratory, 1H-pyrrole-2-carbaldehyde and its derivatives can be formed non-enzymatically in biological systems, most notably through the Maillard reaction. The Maillard reaction is a complex series of chemical reactions that occur between amino acids and reducing sugars, typically at elevated temperatures. This reaction is responsible for the browning and flavor development in many cooked foods.

A physiologically relevant product of the Maillard reaction is

Future Research Directions and Emerging Trends

Exploration of New Synthetic Methodologies

The synthesis of pyrrole-based compounds, including 1H-pyrrole-2-carbaldehyde oxime and its derivatives, is a dynamic area of research. While traditional methods exist, the focus is shifting towards more efficient, atom-economical, and environmentally benign strategies.

One promising approach is the de novo synthesis of pyrrole-2-carbaldehyde derivatives through iodine/copper-mediated oxidative annulation. organic-chemistry.org This method utilizes readily available starting materials like aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, avoiding the use of hazardous oxidants. organic-chemistry.org Mechanistic studies suggest a pathway involving sequential iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org

The Paal-Knorr reaction remains a foundational strategy for constructing the pyrrole (B145914) ring system, often employed in the total synthesis of complex 2-formylpyrrole natural products. rsc.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rsc.org

Furthermore, research has demonstrated the utility of this compound derivatives as versatile synthetic intermediates. For instance, 1-vinylpyrrole-2-carbaldehyde oximes are valuable precursors for synthesizing 1-vinylpyrrole-2-carbonitriles, which are potent bifunctional pyrroles. researchgate.net This conversion can be achieved through two primary methods: reaction with acetylene (B1199291) in a potassium hydroxide (B78521)/DMSO system or reaction with acetic anhydride (B1165640). researchgate.net One-pot syntheses have also been developed, streamlining the process directly from the corresponding 2-phenyl-1-vinylpyrrole. researchgate.net

| Method | Starting Materials | Reagents | Product | Yield | Reference |

| Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | CuCl₂, I₂, O₂ in DMSO | Pyrrole-2-carbaldehydes | Up to 74% | organic-chemistry.org |

| Conversion to Nitrile | 1-vinylpyrrole-2-carbaldehyde oximes | Acetylene, KOH/DMSO | 1-vinylpyrrole-2-carbonitriles | 58–67% | researchgate.net |

| Conversion to Nitrile | 1-vinylpyrrole-2-carbaldehyde oximes | Acetic anhydride | 1-vinylpyrrole-2-carbonitriles | 83–93% | researchgate.net |

Advanced Spectroscopic and Computational Approaches

To fully understand the structure, reactivity, and properties of this compound, researchers are increasingly employing a combination of advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a powerful tool for elucidating the compound's structure and stereochemistry. researchgate.net A notable study investigated the protonation of an E/Z mixture of pyrrole-2-carboxaldehyde oxime. researchgate.net Using NMR analysis, it was found that treatment with trifluoroacetic acid exclusively yields the Z-configured cation. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT) and methods like B3LYP/6-311G(d,p), provide crucial insights that complement experimental data. researchgate.net In the aforementioned protonation study, these calculations supported the experimental findings, suggesting that the stereospecific outcome is due to through-space stabilization of the cation by the oxime's hydroxyl group. researchgate.net Computational models have also been used to study the reaction mechanism between hydroxylamine (B1172632) and N-allenylpyrrole-2-carbaldehyde, demonstrating the necessity of including solvent molecules in the calculations to accurately model proton transfer and activation barriers. researchgate.net These combined approaches are essential for predicting the behavior of this class of compounds and designing new experiments.

| Technique/Method | Application | Key Finding | Reference |

| 1H, 13C, 15N NMR | Stereochemical analysis of protonation | Exclusive formation of Z-configured cation | researchgate.net |

| Quantum Calculations (B3LYP/6-311G(d,p)) | Supporting NMR data | Through-space stabilization by oxime hydroxyl group | researchgate.net |

| Quantum Calculations (B2PLYP-D2/6-311+G**) | Mechanistic study of oximation/cyclization | Solvent molecules are crucial for modeling proton transfer | researchgate.net |

Development of Novel Ligands for Specific Catalytic or Material Applications

The structure of this compound, with its multiple donor atoms (pyrrole nitrogen, imine nitrogen, and oxime oxygen), makes it an excellent candidate for use as a ligand in coordination chemistry. The development of novel ligands based on this scaffold is an emerging trend with potential applications in catalysis and materials science.

Researchers have successfully synthesized novel platinum(II) complexes using 1-H-pyrrole-2-carbaldehyde oxime (L) as a ligand, forming complexes with general formulas such as [Pt(NH₃)Cl(L)], [Pt(L)₂], and K[PtCl₂(L)]. researchgate.netresearchgate.net These complexes have been characterized by various spectroscopic methods and elemental analysis. researchgate.net The ability of the oxime group to coordinate with a range of metal ions opens the door to creating catalysts for various chemical transformations. While specific catalytic applications for complexes of this compound are still an emerging field, the broader class of cobalt oxime complexes has been studied for catalytic proton reduction and hydrogen generation, highlighting the potential of the oxime functional group in catalysis. rsc.org The versatility of the pyrrole oxime scaffold suggests that by modifying its structure, ligands can be tailored for specific catalytic activities or to create materials with unique electronic or photophysical properties.

Targeted Mechanistic Investigations in Biological Systems

Pyrrole oximes and their derivatives have been noted for their biological activity, serving as intermediates in the synthesis of compounds with potential as antihypertensive and anticoagulation drugs. researchgate.net A key area of future research involves targeted investigations to understand the specific molecular mechanisms underlying these biological effects.

A significant example of such an investigation is the study of the interaction between the aforementioned Pt(II) complexes of 1-H-pyrrole-2-carbaldehyde oxime and calf thymus DNA (ct-DNA). researchgate.netresearchgate.net Using electrochemical and spectroelectrochemical methods, researchers have explored the nature of this interaction. researchgate.net The studies revealed a hyperchromic change in the electronic absorption spectrum of the Pt(II) complexes upon interaction with DNA, which is indicative of an electrostatic interaction. researchgate.net

Further analysis using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) allowed for the quantification of this binding. researchgate.net These mechanistic studies are crucial for the rational design of new therapeutic agents. By understanding how these molecules interact with biological targets like DNA, researchers can modify their structures to enhance efficacy and specificity. researchgate.net

| Complex | Method | Binding Constant (K) (M⁻¹) | Binding Site Size (base pairs) | Reference |

| Pt(II) complexes with 1-H-pyrrole-2-carbaldehyde oxime | CV and DPV | 4.42 x 10³ - 5.09 x 10³ | 2 - 3 | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1H-pyrrole-2-carbaldehyde oxime, and what experimental conditions optimize yield?

- Methodological Answer : The compound is synthesized via condensation of 1H-pyrrole-2-carbaldehyde with hydroxylamine under acidic or neutral conditions. Key parameters include temperature control (60–80°C), solvent selection (ethanol/water mixtures), and stoichiometric ratios of aldehyde to hydroxylamine (1:1.2). Purification often involves recrystallization from ethanol or column chromatography. Yields vary (70–85%) depending on reaction scale and purity of starting materials .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H/13C NMR : Distinct aldehyde proton signals appear at δ 9.5–9.6 ppm, while the oxime proton (N–OH) resonates at δ 8.2–8.5 ppm. Aromatic pyrrole protons typically show splitting patterns between δ 6.2–7.3 ppm .

- HRMS : Molecular ion peaks ([M+H]+) are observed at m/z 125.06 (calculated for C₅H₅N₂O). Isotopic patterns confirm elemental composition .

- FT-IR : Strong C=N (oxime) stretches at 1630–1650 cm⁻¹ and aldehyde C=O (if present) at 1700–1720 cm⁻¹ .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The oxime participates in:

- Schiff base formation : Reacts with amines (e.g., 1,2-diaminobenzene) in aqueous solvents to form mono-/bis-Schiff bases, useful as ligands in coordination chemistry .

- Cyclization : Under acidic conditions, it undergoes intramolecular cyclization to generate pyrrole-fused heterocycles, such as indolizines, via iminium-enolate cascade reactions .

Advanced Research Questions

Q. How does this compound enable enantioselective synthesis of 5,6-dihydroindolizines?

- Methodological Answer : The oxime acts as a chiral auxiliary in organocatalytic cascades. For example, (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether promotes asymmetric induction, achieving enantiomeric excess (ee) >90%. Key steps include iminium formation, enolate attack, and stereochemical control via π-π stacking interactions .

Q. What mechanistic insights explain contradictory yields (85% vs. 98%) in oxime-derived multicomponent reactions?

- Methodological Answer : Yield discrepancies arise from:

- Catalyst loading : Higher catalyst concentrations (e.g., 20 mol%) accelerate side reactions (e.g., oxime hydrolysis).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deprotonate the oxime, reducing reactivity.

- Temperature : Reactions above 80°C promote decomposition, while lower temperatures (<60°C) slow kinetics. Optimization via Design of Experiments (DoE) is recommended .

Q. How can computational modeling guide the design of oxime-based catalysts or pharmaceuticals?

- Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., energy barriers for cyclization) and optimize transition states using software like Gaussian or ORCA.

- Molecular docking : Screens oxime derivatives for binding affinity to target proteins (e.g., kinases) using AutoDock Vina.

- MD simulations : Assess stability of oxime-metal complexes (e.g., with Cu²⁺ or Zn²⁺) in aqueous environments .

Q. What crystallographic strategies resolve structural ambiguities in oxime derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.